5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate halogenating agent.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.
Bromination: The bromination of the thiophene ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the brominated thiophene derivative with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl and benzothiazole moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Interacting with DNA: It can intercalate into DNA, disrupting its function and leading to cell death.
Modulating Signaling Pathways: The compound can affect various signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-furancarboxamide
- 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the sulfamoyl group, which can enhance its solubility and biological activity. Additionally, the combination of the benzothiazole and thiophene moieties provides a unique structural framework that can interact with various biological targets.
Properties
IUPAC Name |
5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3S3/c13-10-4-3-8(20-10)11(17)16-12-15-7-2-1-6(22(14,18)19)5-9(7)21-12/h1-5H,(H2,14,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRVZVKPVRAZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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